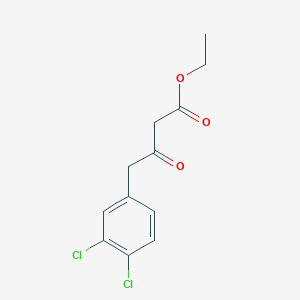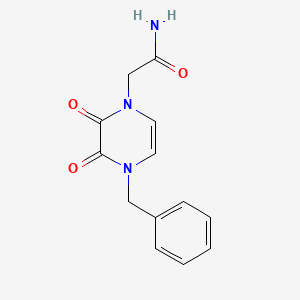![molecular formula C20H13Cl2F3N2O2 B2767248 1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 339008-63-8](/img/structure/B2767248.png)
1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide” is a type of pyrazolopyridine . Pyrazolopyridines are heterocyclic compounds with wide-ranging biological activities . This compound is an important intermediate in the synthesis of the insecticide Fipronil .
Synthesis Analysis
The synthesis of this compound involves several steps. The intermediate APPC, which has three nucleophilic centers including its α-carbon atom (pyrazole) and amino groups to react with electrophiles, is a key intermediate not only for the synthesis of Fipronil but also for the construction of other useful heterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound was elucidated by X-ray crystallography . The crystal structure of 1- (2,6-dichloro-4- (trifluoromethyl)phenyl)-6-ethyl-1 H -pyrazolo [3,4-b]pyridine-3-carbonitrile was obtained and determined .Chemical Reactions Analysis
The reaction mechanism of 5-amino-1- (2,6-dichloro-4- (trifluoromethyl)phenyl)-1 H -pyrazole-3-carbonitrile with unsaturated carbonyl compounds was proposed . The intermediate APPC contains a strong electron-withdrawing group (CN) in its three position, which might lead to its condensation and cycloaddition reactions showing obvious differences from those conventionally reported aminopyrazole compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These groups contribute to the compound’s unique physicochemical properties .Aplicaciones Científicas De Investigación
Structural Characterization and Synthesis
Hydrogen Bonding and Crystal Structure : Studies on anticonvulsant enaminones, structurally related to the compound , have provided insights into hydrogen bonding and crystal structures, revealing the significance of intramolecular and intermolecular interactions in determining molecular conformation and stability (Kubicki, Bassyouni, & Codding, 2000).
Polymorphism : Research on pyridine-2,6-dicarboxamide derivatives has highlighted the phenomenon of concomitant polymorphism, with studies detailing the experimental and molecular modeling of different polymorphic forms. This has implications for understanding the physical properties of compounds and their potential application in materials science (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Potential Biological Activities
Antitubercular and Antibacterial Activities : A series of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, sharing a structural motif with the compound , were synthesized and screened for antitubercular and antibacterial activities. Certain derivatives were found to be more potent than reference drugs, indicating the potential for developing new therapeutic agents (Bodige et al., 2020).
Inhibition of Transcription Factors : Research into N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide derivatives has explored their role as inhibitors of NF-kappaB and AP-1 transcription factors. These studies are crucial for understanding the molecular mechanisms of inflammation and cancer, offering a pathway to the development of targeted therapies (Palanki et al., 2000).
Applications in Materials Science
Aromatic Polyamides and Polyimides : The synthesis and characterization of new aromatic polyamides and polyimides based on related pyridine and carboxamide derivatives have been reported, demonstrating enhanced thermal stability and solubility. These materials have potential applications in high-performance plastics, fibers, and films due to their excellent mechanical and thermal properties (Choi & Jung, 2004).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in the formation of carbon–carbon bonds via sm cross-coupling reactions .
Result of Action
Given its potential involvement in sm cross-coupling reactions , it might contribute to the formation of carbon–carbon bonds, which are fundamental in organic synthesis.
Action Environment
It’s worth noting that sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O2/c21-16-5-2-6-17(22)15(16)11-27-10-12(7-8-18(27)28)19(29)26-14-4-1-3-13(9-14)20(23,24)25/h1-10H,11H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSIJFPYTXYWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B2767165.png)

![N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2767170.png)
![Ethyl 1-[(4-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B2767172.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2767174.png)
![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2767181.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2767183.png)
![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2767186.png)

![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767188.png)
